molecular formula C9H11BrO2S B2444401 1-Bromo-4-(1-methanesulfonylethyl)benzene CAS No. 1351385-62-0

1-Bromo-4-(1-methanesulfonylethyl)benzene

Cat. No.: B2444401
CAS No.: 1351385-62-0
M. Wt: 263.15
InChI Key: BSQUQSQIKNNDRV-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-methanesulfonylethyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .

Preparation Methods

The synthesis of 1-Bromo-4-(1-methanesulfonylethyl)benzene typically involves the bromination of 4-(1-methanesulfonylethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-4-(1-methanesulfonylethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the methanesulfonyl group. Major products formed from these reactions include biaryl compounds and various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-4-(1-methanesulfonylethyl)benzene is utilized in scientific research for:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-methanesulfonylethyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the methanesulfonyl group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-4-(1-methanesulfonylethyl)benzene include:

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 4-Bromophenyl methyl sulfone
  • 1-Bromo-4-[(methylsulfanyl)methyl]benzene

These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

1-bromo-4-(1-methylsulfonylethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUQSQIKNNDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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